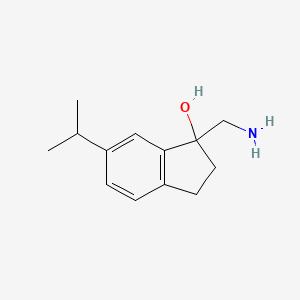![molecular formula C11H9FN2O B11897109 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)
8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C11H9FN2O. This compound is part of the pyrazinoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be achieved through various synthetic routes. One common method involves a cycloaddition reaction between an N-ethylamine-indole and formaldehyde in the presence of benzotriazole . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
For industrial production, bulk manufacturing processes are employed. These processes often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .
Análisis De Reacciones Químicas
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one involves its interaction with specific molecular targets. It acts as a partial agonist at MT1 receptors and does not possess intrinsic activity at MT2 receptors . This selective activity suggests that the compound may modulate specific signaling pathways, making it a valuable tool for studying receptor functions and developing targeted therapies.
Comparación Con Compuestos Similares
8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be compared with other pyrazinoindole derivatives. Similar compounds include:
N-ethylamine-indole: Used in the synthesis of pyrazinoindoles.
Tetrahydro-pyrazinoindole: Another compound in the same family with different biological activities.
The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15) |
Clave InChI |
ULNFMEOCBHVXMW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C=C(C=C3)F)C=C2C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
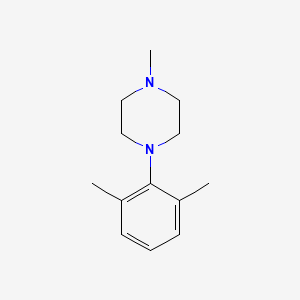

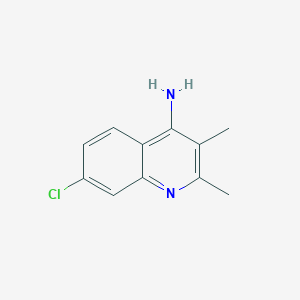
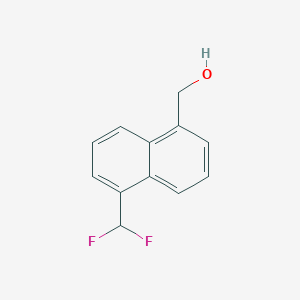
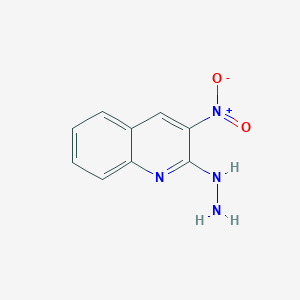



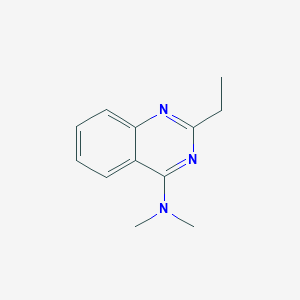
![5-Cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11897107.png)

